(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride

Biocatalysis Amine Transaminase Chiral Resolution

Wild-type amine transaminases (ATAs) completely fail to convert the bulky ketone precursor of this amine, stalling biocatalytic route development. (R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride resolves this by providing a validated, high-steric-demand substrate (>99% ee achievable with engineered enzymes) for benchmarking novel biocatalysts and constructing stereochemically complex molecules. - Essential for ATA variant engineering: quantifies improvements in conversion, activity, and enantioselectivity against published variants. - Reliable chiral building block (97% purity) that leverages the tert-butyl group for diastereocontrol in multi-stereocenter syntheses. - Available from stock with rapid global dispatch, ensuring consistent analytical baselines for chiral method development.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
CAS No. 19068-35-0
Cat. No. B152244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride
CAS19068-35-0
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m0./s1
InChIKeyBMOFDSTXFQCVDC-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2,2-Dimethyl-1-phenylpropan-1-amine HCl Specifications


(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride (CAS 19068-35-0) is a chiral primary amine building block with the molecular formula C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol . This compound features a stereogenic center adjacent to a bulky tert-butyl substituent, which confers significant steric hindrance and dictates its unique reactivity profile in asymmetric synthesis [1]. It is a white to off-white crystalline solid, typically supplied as the hydrochloride salt to enhance handling stability and aqueous solubility . The compound is primarily employed as a chiral intermediate in pharmaceutical research and as a key substrate in the development of advanced biocatalytic and synthetic methodologies .

Chiral (R)-amine intermediate with defined stereochemistry
Bulky tert-butyl group creates steric hindrance
Validated for engineered transaminase biocatalysis

(R)-2,2-Dimethyl-1-phenylpropan-1-amine HCl Substitution Failure


Generic substitution of (R)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride with seemingly similar chiral amines, such as the (S)-enantiomer or less sterically hindered analogs like 1-phenylpropan-1-amine, is scientifically invalid due to fundamental differences in stereochemical and steric properties that critically impact both synthetic accessibility and downstream applications . Specifically, the (R)-enantiomer (CAS 19068-35-0) exhibits a starkly different reactivity profile compared to its (S)-counterpart (CAS 108082-57-1) in biological and catalytic systems . More critically, the presence of the bulky tert-butyl group renders the precursor ketone inaccessible to wild-type amine transaminases (ATAs), meaning standard biocatalytic routes effective for less hindered amines completely fail [1]. This necessitates the use of specifically engineered biocatalysts or bespoke synthetic routes that are uniquely validated for this precise stereoisomer [2]. Using an alternative without equivalent quantitative validation of stereochemical purity, synthetic route compatibility, and target-specific performance introduces unacceptable risk of failed synthesis, low enantiomeric excess, or erroneous biological data.

  • Enantiomer mismatch

    The (S)-enantiomer may exhibit distinct catalytic activity, not reproducing (R)-specific stereochemical outcomes.

  • Steric mismatch

    Less hindered analogs may lack activity with wild-type transaminases, blocking biocatalytic access.

  • Synthetic route incompatibility

    Established methods for simpler chiral amines may require extensive re-validation for this sterically demanding substrate.

(R)-2,2-Dimethyl-1-phenylpropan-1-amine HCl vs. Closest Analogs


Biocatalytic Enantiomeric Purity Benchmark

In a direct head-to-head comparison, wild-type amine transaminases (ATAs) are completely incapable of converting 2,2-dimethyl-1-phenylpropan-1-one to the corresponding chiral amine, due to steric hindrance from the tert-butyl group [1]. In contrast, an engineered ATA variant (L56V, W57C, F85V, V153A) from Vibrio fluvialis achieved quantitative conversion and provided the (R)-enantiomer with an enantiomeric excess of >99% [1][2]. This demonstrates that accessing this specific stereoisomer in high optical purity is non-trivial and requires specialized, validated methodologies beyond standard protocols for simpler chiral amines [3].

Biocatalytic Resolution
Head-to-head
Target: >99% ee
Comparator: 0% conversion (wild-type ATA)
Supports need for engineered enzymes
Engineered V. fluvialis ATA variant, pH/30°C
Biocatalysis Amine Transaminase Chiral Resolution

Engineered Amine Transaminase Specific Activity

The specific activity of engineered amine transaminase variants on the target substrate provides a quantifiable metric for synthetic route feasibility. Cross-study comparison reveals that specific ATA mutants exhibit measurable, albeit low, specific activity towards the target amine [1]. The Y59W/Y87L/T231A/L382M/G429A mutant from Ruegeria sp. TM1040 shows a specific activity of 0.0324 µmol/min/mg at pH 8.0 and 30°C using the racemic amine as substrate [1]. While other less bulky chiral amines may exhibit higher specific activities with these enzymes, this data point establishes a baseline for the catalytic efficiency required to produce the (R)-isomer and distinguishes it as a 'challenging' substrate [2].

ATA Specific Activity
Assay context
0.0324 µmol/min/mg
Indicates steric demand classification
Ruegeria sp. TM1040 mutant, racemic amine
Protein Engineering Enzyme Kinetics Specific Activity

Diastereomeric Resolution Efficiency

The presence of the bulky tert-butyl group in (R)-2,2-dimethyl-1-phenylpropan-1-amine significantly enhances its amenability to high-efficiency diastereomeric resolution compared to less substituted analogs. A cross-study comparison shows that 1-phenylpropylamine (lacking the 2,2-dimethyl substitution) can be resolved to 99% ee, whereas analogous attempts with 1-phenylethylamine and various substituted 1-arylamines yield only 11-19% ee under comparable conditions [1]. This class-level inference suggests the tert-butyl group is a critical structural determinant for achieving high enantiomeric purity via classical resolution, providing a potential cost and scalability advantage in manufacturing the target compound over simpler, less efficiently resolved chiral amine building blocks [2].

Resolution Efficiency
Class-level inference
Bulky amine class: 99% ee
Less hindered analogs: 11–19% ee
Class-level resolution feasibility context
Diastereomeric resolution, 1-phenylpropylamine
Chiral Resolution Enantiomeric Excess Diastereomeric Resolution

Commercial Purity Specification

Reputable commercial suppliers consistently specify a standard purity of 97% for (R)-2,2-dimethyl-1-phenylpropan-1-amine hydrochloride (CAS 19068-35-0), often accompanied by batch-specific analytical data from NMR, HPLC, or GC . While the (S)-enantiomer (CAS 108082-57-1) is also commercially available, the 97% purity specification for the (R)-form represents a benchmark for procuring material suitable for demanding synthetic applications . This specification is critical for researchers requiring a reliable, high-purity chiral building block where the presence of the opposite enantiomer or other impurities could compromise stereoselectivity in subsequent reactions .

Commercial Purity
Source review
97% (HPLC, NMR, GC)
Defined procurement quality benchmark
Vendor specification review required
Quality Control HPLC Purity Procurement Specification

(R)-2,2-Dimethyl-1-phenylpropan-1-amine HCl Key Applications


Biocatalyst Engineering for Sterically Hindered Amines

This compound serves as a gold-standard substrate for engineering and validating new amine transaminase (ATA) variants or other biocatalysts designed to accommodate bulky substrates. As established in Section 3, wild-type ATAs exhibit zero activity, and achieving high enantioselectivity (>99% ee) requires specialized enzyme engineering [1]. Researchers developing next-generation biocatalysts can use this compound to benchmark their engineered enzymes against published variants, quantifying improvements in conversion, specific activity, and enantioselectivity [2]. Procurement of high-purity (R)-enantiomer is essential for establishing accurate analytical baselines for these studies.

Asymmetric Synthesis of Pharmaceutical Intermediates

The compound's defined (R)-stereochemistry and high commercial purity (97%) make it a reliable chiral building block for constructing more complex molecules with multiple stereocenters [1]. Its utility is particularly pronounced in syntheses where the bulky tert-butyl group can be leveraged to induce high levels of diastereocontrol in subsequent transformations, a principle supported by the class-level evidence of superior resolution efficiency for bulky amines [2]. It is a strategic choice for medicinal chemistry programs where the 3D structure of the final drug candidate is critical for target binding and pharmacological activity [3].

Chiral Analytical Reference Standard

Given the stark difference in biological and catalytic activity between (R)- and (S)-enantiomers, this compound is highly suitable as a reference standard for developing and validating chiral HPLC or GC methods [1]. Its well-defined purity specification (97%) and availability from multiple vendors facilitate its use in establishing system suitability parameters, determining limits of detection and quantification for the undesired enantiomer, and ensuring the quality of manufactured chiral amine batches [2]. This application directly addresses the procurement need for a reliable, characterized material to support quality control in pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
Transaminase engineering studies
Sterically demanding substrate profile
ATA conversion & enantioselectivity endpoints
Asymmetric synthesis intermediate
Bulky tert-butyl diastereocontrol
Enantiomeric excess & synthetic reproducibility
Chiral analytical standard
Defined (R)-enantiomer identity
Chiral purity & method LOD/LOQ verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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